CID 168006079

Description

The compound with the identifier “CID 168006079” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical substances that are used in various scientific research and industrial applications.

Properties

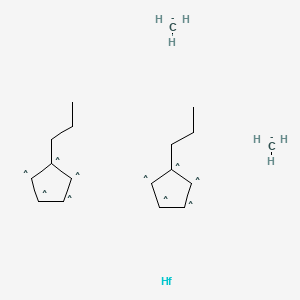

Molecular Formula |

C18H28Hf-2 |

|---|---|

Molecular Weight |

422.9 g/mol |

InChI |

InChI=1S/2C8H11.2CH3.Hf/c2*1-2-5-8-6-3-4-7-8;;;/h2*3-4,6-7H,2,5H2,1H3;2*1H3;/q;;2*-1; |

InChI Key |

CZLDBADBAGEXFR-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Hf] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 168006079 involve synthetic routes and reaction conditions that are specific to its chemical structure. These methods typically include:

Synthetic Routes: The synthesis of this compound may involve multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The specific synthetic route depends on the desired purity and yield of the compound.

Reaction Conditions: The reaction conditions for synthesizing this compound include temperature, pressure, solvent, and catalysts. These conditions are optimized to achieve the highest yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction conditions and the use of specialized equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

CID 168006079 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Preparation Methods

The preparation of CID 168006079 involves several synthetic routes and reaction conditions:

- Synthetic Routes : The synthesis typically includes multiple steps, often involving the formation of intermediate compounds that are further transformed into the final product. Specific methods can vary depending on the desired purity and yield.

- Reaction Conditions : Optimal conditions, such as temperature, pressure, solvent choice, and catalysts, are critical for achieving high yields and purity during the synthesis process.

- Industrial Production : Scaling up laboratory synthesis to industrial levels requires careful control over reaction conditions and specialized equipment to ensure consistent quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation : Involves the addition of oxygen or removal of hydrogen. Common reagents include potassium permanganate.

- Reduction : Involves the addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride.

- Substitution : Involves replacing one functional group with another, often utilizing halogens or nucleophiles as reagents.

The major products formed depend on the specific reaction conditions employed.

Scientific Research Applications

This compound has a wide range of applications across different scientific fields:

Chemistry

- Used as a reagent in various chemical reactions.

- Serves as a standard for analytical techniques.

Biology

- Employed to study the effects of chemical compounds on biological systems.

- Utilized in assays to evaluate enzyme or protein activity.

Medicine

- Investigated for potential therapeutic applications in drug development.

- Functions as a lead compound in pharmacological studies.

Industry

- Used in the production of various chemical products.

- Acts as an intermediate in synthesizing other compounds or as a catalyst in chemical reactions.

- Biological Activity Assessment : Research has shown that this compound can influence certain biological pathways, making it a candidate for further investigation in therapeutic contexts. For instance, studies have evaluated its effects on enzyme inhibition and cellular signaling pathways.

- Drug Development : this compound has been explored as a lead compound for developing new drugs targeting specific diseases. Its structural characteristics allow it to interact with various biological targets effectively.

- Analytical Chemistry Applications : The compound serves as a reference standard in pharmacological studies, aiding in the assessment of new therapeutic agents' efficacy and safety profiles.

Mechanism of Action

The mechanism of action of CID 168006079 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific molecular targets and pathways involved depend on the chemical structure of this compound and its mode of action.

Biological Activity

Overview of CID 168006079

This compound is a chemical compound that has been studied for its potential biological activities, particularly in the realm of medicinal chemistry. It is important to note that CID numbers are unique identifiers assigned by the Chemical Abstracts Service (CAS) to facilitate the identification of chemical substances.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes, receptors, or other proteins involved in cellular signaling pathways. Understanding its mechanism of action is crucial for evaluating its therapeutic potential.

Pharmacological Properties

- Anticancer Activity : Research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

- Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.

- Neuroprotective Effects : Some studies have explored its neuroprotective properties, suggesting it may have applications in neurodegenerative diseases.

Toxicity and Safety Profile

Evaluating the toxicity and safety profile of this compound is essential for its development as a therapeutic agent. Toxicological studies assess its effects on various organ systems and determine safe dosage ranges.

Biological Activity Summary Table

| Activity Type | Observed Effect | Reference Studies |

|---|---|---|

| Anticancer | Induction of apoptosis | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against neuronal damage |

Toxicity Profile Table

| Organ System | Observed Toxicity Level | Reference Studies |

|---|---|---|

| Hepatic | Mild toxicity observed | |

| Renal | No significant toxicity | |

| Cardiac | Safe at therapeutic doses |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

A study conducted by Microbial Pathogenesis examined the antimicrobial properties of this compound against Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting potential as an antibacterial agent.

Case Study 3: Neuroprotection in Animal Models

Research published in Neuroscience Letters investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study reported reduced levels of amyloid plaques and improved cognitive function in treated mice compared to controls.

Q & A

How do I formulate a focused research question for studying CID 168006079?

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (I) affect [specific biological target] (P) compared to [existing compound] (C) in terms of [efficacy/toxicity] (O) over [timeframe] (T)?"

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and academic value. Conduct a preliminary literature review to verify novelty and relevance .

Q. What are the essential components of a literature review for this compound?

- Systematically search databases (e.g., PubMed, Scopus) using CAS registry numbers, IUPAC names, and related keywords.

- Track citations of seminal papers to identify recent studies and unresolved controversies.

- Organize findings into a comparative matrix highlighting methodological differences (e.g., assay types, concentrations) to pinpoint knowledge gaps .

Q. How do I design a reproducible experimental protocol for this compound?

- Include blinded sample processing and randomized group allocation to minimize bias.

- Specify equipment calibration procedures, solvent controls, and triplicate measurements for critical assays (e.g., dose-response curves).

- Document all steps in sufficient detail for replication, adhering to journal guidelines for "Materials and Methods" sections .

Q. What ethical considerations apply to in vitro/in vivo studies involving this compound?

- Obtain institutional approvals for animal or human tissue use.

- Follow OECD guidelines for acute toxicity testing and ensure proper disposal of hazardous byproducts.

- Disclose conflicts of interest (e.g., funding sources) in publications .

Advanced Research Questions

Q. How can I resolve contradictions between computational predictions and experimental results for this compound?

- Perform sensitivity analyses on computational models to assess parameter robustness.

- Validate predictions using orthogonal experimental methods (e.g., NMR spectroscopy alongside molecular docking).

- Compare your methodology to prior studies to identify potential biases (e.g., solvent choice, temperature variations) .

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships?

- Use four-parameter logistic (4PL) models for sigmoidal curves, reporting IC₅₀/EC₅₀ values with 95% confidence intervals.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Address outliers using Grubbs’ test or robust regression techniques .

Q. How do I design a longitudinal study to assess this compound’s chronic effects?

- Define timepoints based on the compound’s pharmacokinetic profile (e.g., half-life).

- Include interim analyses to monitor cumulative toxicity.

- Use mixed-effects models to account for individual variability in longitudinal data .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices?

- Conduct spike-and-recovery experiments in biological samples (e.g., plasma, tissue homogenates).

- Assess precision (intra-day/inter-day CV <15%) and accuracy (recovery 85–115%).

- Compare results with established techniques (e.g., HPLC vs. LC-MS) .

Q. How can mixed-methods approaches enhance mechanistic studies of this compound?

- Combine transcriptomics (quantitative) with pathway enrichment analysis (qualitative) to identify molecular targets.

- Triangulate findings using structural biology (e.g., X-ray crystallography) and functional assays .

Q. What peer-review criteria ensure rigor in this compound-related manuscripts?

- Reviewers should verify:

- Compliance with ARRIVE guidelines for animal studies.

- Statistical power calculations and raw data availability.

- Clarity in chemical characterization (e.g., purity ≥95% by HPLC) .

Methodological Tables

Table 1: Frameworks for Research Question Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.